4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide is a chemical compound with the molecular formula C14H20BrNO2 It is known for its unique structure, which includes a bromine atom attached to a benzene ring, along with a hydroxy group and a dimethylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure the desired product’s purity and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high efficiency and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzeneacetamides .
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
- 2-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
- 4-Bromo-N-(4-hydroxyphenyl)benzamide
Uniqueness
4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide is unique due to its specific combination of functional groups and structural features. The presence of both a bromine atom and a hydroxy group on the benzene ring, along with the dimethylacetamide moiety, gives it distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H20BrNO2 |
---|---|
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C14H20BrNO2/c1-13(2,9-17)16-12(18)14(3,4)10-5-7-11(15)8-6-10/h5-8,17H,9H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
PHBAMEGAJDAQHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)NC(=O)C(C)(C)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.